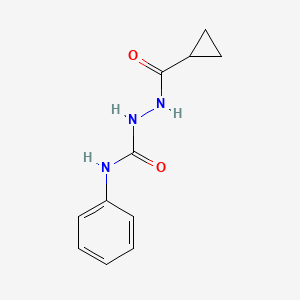![molecular formula C14H13ClN2O3S B5720298 N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide, also known as CI-1040, is a small molecule inhibitor that targets the MAP kinase pathway. The MAP kinase pathway is a critical signaling pathway that regulates cell growth, differentiation, and survival. CI-1040 has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide targets the MAP kinase pathway by inhibiting the activity of MEK1 and MEK2, which are upstream kinases that activate ERK1 and ERK2. ERK1 and ERK2 are downstream effectors of the MAP kinase pathway that regulate cell growth, differentiation, and survival. By inhibiting the activity of MEK1 and MEK2, N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide blocks the activation of ERK1 and ERK2, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of ERK1 and ERK2, leading to the inhibition of cell growth and proliferation. N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide is that it is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer treatment. However, one of the limitations of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide is that it has low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide. One future direction is to study the potential therapeutic applications of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide in combination with other cancer therapies such as immunotherapy and targeted therapy. Another future direction is to study the potential therapeutic applications of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide in other diseases such as rheumatoid arthritis and psoriasis. Finally, future studies could focus on the development of more potent and selective inhibitors of the MAP kinase pathway.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide involves several steps. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzenesulfonamide to form N-(2-chlorophenyl)-4-aminobenzenesulfonamide. The final step involves the reaction of N-(2-chlorophenyl)-4-aminobenzenesulfonamide with dimethyl sulfate to form N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in other diseases such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-11-8-6-10(7-9-11)14(18)16-13-5-3-2-4-12(13)15/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACXKLCSWBKADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5720223.png)
![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)
![N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B5720261.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)


![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)